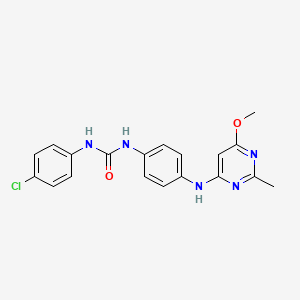

1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

描述

属性

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-7-9-16(10-8-14)25-19(26)24-15-5-3-13(20)4-6-15/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIOYYFGVAYKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl compound to introduce the chlorine atom at the para position.

Coupling with Amino Phenyl Derivative: The chlorophenyl intermediate is then coupled with an amino phenyl derivative under specific conditions to form the desired urea linkage.

Introduction of the Methoxy-Methylpyrimidinyl Group:

Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

化学反应分析

1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the reagents and conditions used, often resulting in derivatives with modified functional groups that can exhibit different chemical and biological properties.

科学研究应用

1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It finds applications in the development of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial processes.

作用机制

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes, which can result in therapeutic outcomes such as reduced cell proliferation or enhanced antimicrobial activity.

相似化合物的比较

When compared to similar compounds, 1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea stands out due to its unique combination of functional groups. Similar compounds include:

1-(4-Chlorophenyl)-3-(4-aminophenyl)urea: Lacks the methoxy-methylpyrimidinyl group, resulting in different chemical and biological properties.

1-(4-Methoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.

生物活性

1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the chlorophenyl , methoxy , and pyrimidinyl moieties suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H17ClN4O3 |

| Molecular Weight | 362.81 g/mol |

| CAS Number | 946249-21-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Intermediate : The starting material, 6-methoxy-2-methylpyrimidine, is chlorinated to introduce the chloro group.

- Amination Reaction : The chlorinated pyrimidine is reacted with 4-aminophenylurea under suitable conditions, often utilizing bases like potassium carbonate and solvents such as dimethylformamide (DMF).

Anticancer Properties

Research has demonstrated that derivatives of diaryl ureas, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) cell lines.

Key Findings:

- IC50 Values : The target compound exhibited an IC50 of approximately 2.39 μM against A549 cells and 3.90 μM against HCT116 cells, comparable to positive controls like sorafenib (IC50 = 2.12 μM for A549) .

The biological activity is thought to stem from the compound's ability to interact with specific cellular targets:

- Enzyme Inhibition : The urea group acts as a hydrogen bond donor, facilitating binding to target proteins involved in cell proliferation pathways.

- Molecular Docking Studies : Computational studies suggest that the compound can form hydrogen bonds with residues in target proteins such as BRAF, indicating its potential as a selective inhibitor in cancer therapy .

Case Studies

- Study on Antiproliferative Effects :

- Structure–Activity Relationship (SAR) :

常见问题

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

Coupling reactions between 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline and 4-chlorophenyl isocyanate under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the urea product .

Yield optimization by adjusting stoichiometry, reaction time, and temperature. Catalysts like triethylamine may enhance coupling efficiency .

Key validation: Purity (>95%) confirmed by HPLC and NMR (¹H/¹³C) .

Q. How is the structural characterization of this compound performed to confirm its identity?

Methodological Answer:

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., FGFR1) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .

- Antiproliferative screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations for 48–72 hours .

- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Comparative assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HepG2), culture conditions, and assay protocols .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions that may explain variability .

- Metabolic stability analysis : Assess compound degradation in microsomal assays (e.g., human liver microsomes) to rule out pharmacokinetic confounding .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

Methodological Answer:

- Core modifications : Synthesize analogs with substituted pyrimidines (e.g., 6-ethoxy instead of 6-methoxy) and compare IC₅₀ values .

- Urea linker variations : Replace urea with thiourea or amide groups to assess hydrogen-bonding impact on target binding .

- 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate substituent electronegativity and steric bulk with activity .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

- Cellular pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., FGFR1) to confirm loss of compound efficacy .

- Molecular docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets, validated by mutagenesis (e.g., gatekeeper residue mutations) .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce phosphate or PEG groups to the pyrimidine ring to enhance hydrophilicity .

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release; characterize via dynamic light scattering (DLS) .

- Co-solvent systems : Test formulations with Cremophor EL or cyclodextrins to improve bioavailability in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。